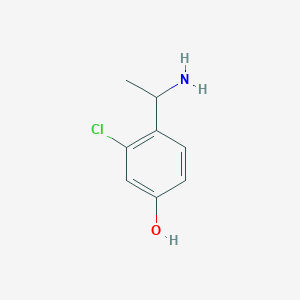

4-(1-Aminoethyl)-3-chlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

4-(1-aminoethyl)-3-chlorophenol |

InChI |

InChI=1S/C8H10ClNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3 |

InChI Key |

CCBWKKBPBJMDAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)O)Cl)N |

Origin of Product |

United States |

Historical Significance and Context in Chemical Biology Research

Its primary claim to significance is its role as a key intermediate in the synthesis of several targeted cancer therapies. chemicalbook.com Specifically, it is a precursor in the production of tyrosine kinase inhibitors (TKIs), a class of drugs that have revolutionized the treatment of various cancers. For instance, it is an important intermediate for preparing Lenvatinib, a drug used to treat late-stage liver cancer, and Tivozanib, a tyrosine kinase inhibitor. chemicalbook.com The development of synthetic routes involving this chloro-substituted aminophenol derivative highlights the strategic importance of designing specific building blocks to access complex molecular architectures with desired pharmacological profiles.

Therefore, the historical context of 4-(1-Aminoethyl)-3-chlorophenol is less about its own biological activity and more about its enabling role in the synthesis of modern pharmaceuticals. Its utility underscores a common theme in medicinal chemistry where the discovery and optimization of synthetic pathways to key intermediates are as crucial as the design of the final drug molecule itself.

Classification and Role As a Phenolic Compound in Contemporary Research

4-(1-Aminoethyl)-3-chlorophenol belongs to the class of phenolic compounds, which are characterized by a hydroxyl group (-OH) attached directly to an aromatic hydrocarbon ring. chemsynthesis.com Phenolic compounds are a major class of secondary metabolites in plants and are known for their wide range of biological activities, most notably their antioxidant properties. nih.gov This antioxidant activity is often attributed to their ability to scavenge free radicals, donate hydrogen, and chelate metal ions. nih.gov

In contemporary research, the interest in phenolic compounds extends beyond their natural occurrence and antioxidant capacity. Synthetic phenolic derivatives are of great interest in medicinal chemistry. The specific substitution pattern of this compound, featuring an aminoethyl group and a chlorine atom, modifies its chemical properties and reactivity compared to simple phenols. The presence of the amino group introduces a basic site, while the chloro group acts as a directing group and can influence the electronic properties of the aromatic ring.

Its role in research is primarily that of a synthetic intermediate. chemicalbook.com The functional groups on the molecule provide reactive handles for further chemical modifications. The amino group can be acylated or alkylated, and the phenolic hydroxyl group can be etherified or esterified. These reactions are fundamental in building more complex molecules. For example, it is used as a synthetic reagent for the preparation of Benzothiazole-based ureas, which are being investigated as potential modulators for Alzheimer's disease treatment. chemicalbook.com

Current Research Landscape and Academic Interest

Current academic interest in 4-(1-Aminoethyl)-3-chlorophenol is predominantly focused on its application in synthetic and medicinal chemistry. Research involving this compound is often found within the context of developing novel synthetic methodologies or in the synthesis of new biologically active molecules. The academic landscape is characterized by studies detailing the efficient synthesis of this intermediate and its derivatives, as well as its incorporation into larger, more complex structures.

Detailed research findings often appear in patents and chemical synthesis journals that describe new routes to pharmaceuticals. chemicalbook.com For example, a patent by GUANGDONG ZHONGSHENG PHARMACEUTICAL CO., LTD. describes a synthesis method for a related compound, 4-amino-3-chlorophenol, which can be a precursor to this compound. chemicalbook.com These documents provide specific reaction conditions, yields, and purification methods, which are of high interest to process chemists and those in drug development. chemicalbook.com

The compound is also part of broader research into the biological activities of substituted phenols and anilines. While direct biological studies on this compound are scarce, research on structurally related aminophenol derivatives has shown a range of biological activities, including antimicrobial and antidiabetic properties. mdpi.com This suggests that while this compound is currently valued as an intermediate, its core structure may hold untapped potential for biological activity, warranting further investigation.

Interactive Data Table: Chemical Properties of this compound and Related Compounds

| Property | This compound | 4-Amino-3-chlorophenol |

| CAS Number | Not explicitly found, precursor is 17609-80-2 | 17609-80-2 chemsynthesis.comchemicalbook.com |

| Molecular Formula | C₈H₁₀ClNO | C₆H₆ClNO chemsynthesis.comchemicalbook.com |

| Molecular Weight | 171.62 g/mol (calculated) | 143.57 g/mol chemicalbook.com |

| Synonyms | - | 4-amino-3-chloro-phenol chemsynthesis.com |

| Physical State | Not specified | Pale red solid chemicalbook.com |

An in-depth examination of the advanced synthetic methodologies and chemical derivatization of the chemical compound this compound reveals a landscape rich with innovative chemical strategies. This article delves into the sophisticated techniques being explored and applied to synthesize and modify this and structurally similar compounds, highlighting the progress in catalyst development, reactor technology, stereochemistry, and structure-activity relationship studies.

Preclinical Pharmacological Research Paradigms

In Vitro Model Systems for Biological Evaluation

In vitro models are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to assess the biological activity of a large number of compounds.

High-throughput screening (HTS) enables the rapid testing of thousands of chemical entities against specific biological targets. bmglabtech.commagtechjournal.comsemanticscholar.org For a novel compound such as 4-(1-Aminoethyl)-3-chlorophenol, HTS would be employed to identify its primary biological targets and potential off-target effects. This process typically involves the use of automated systems to dispense the compound into microplates containing cultured cells that have been engineered to report on the activity of a specific pathway or target. bmglabtech.com

A variety of detection methods are utilized in HTS, including fluorescence resonance energy transfer (FRET) and homogeneous time-resolved fluorescence (HTRF), to measure the compound's effect. semanticscholar.org The primary objective of HTS is to identify "hits" or "leads"—compounds that demonstrate a desired effect on the target—which then undergo further investigation. bmglabtech.com

For phenolic compounds, HTS can be adapted for various endpoints, including antioxidant activity or specific enzyme inhibition. nih.gov For instance, a study on aminophenol derivatives utilized a co-culture system with high-content analysis to screen for cytotoxicity and metabolic effects, demonstrating the adaptability of these platforms.

Table 1: Illustrative High-Throughput Screening Assays for Phenolic Compounds

| Assay Type | Principle | Potential Application for this compound |

| Target-Based Assays | Measures direct interaction with a purified protein (e.g., enzyme, receptor). | Identification of specific molecular targets. |

| Cell-Based Phenotypic Assays | Monitors changes in cell health, morphology, or function. | Assessment of overall cellular response and potential toxicity. |

| Antioxidant Capacity Assays | Quantifies the ability to neutralize free radicals (e.g., DPPH, ABTS). | Evaluation of potential antioxidant properties. |

| Reporter Gene Assays | Measures the expression of a reporter gene linked to a specific promoter. | Elucidation of effects on specific signaling pathways. |

This table is illustrative and based on general HTS principles for phenolic compounds.

While traditional 2D cell cultures are valuable for initial screening, they often fail to replicate the complex microenvironment of native tissues. nih.govpharmasalmanac.com Advanced 3D cell culture models, such as spheroids and organoids, provide a more physiologically relevant context for evaluating drug efficacy and toxicity. nih.govfrontiersin.orgresearchgate.netnih.gov These models better mimic cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients found in vivo. frontiersin.org For a compound like this compound, testing in 3D culture models could provide more predictive data on its potential therapeutic effects and liabilities. nih.govpharmasalmanac.com

Organ-on-a-chip (OOC) technology represents a significant leap forward, integrating microfluidics with 3D cell culture to create microphysiological systems that simulate the function of human organs. nih.govnih.govresearchgate.nettaylorandfrancis.com These devices can model drug absorption, distribution, metabolism, and excretion (ADME) in a dynamic and interconnected manner, offering a powerful platform for preclinical testing of small molecules. nih.govnih.govresearchgate.net The use of OOCs could be instrumental in understanding the systemic effects of this compound and its metabolites. nih.gov For instance, multi-organ chips that co-culture liver and skin tissues have been used to assess the toxicity of other small molecules. nih.gov

Table 2: Comparison of In Vitro Model Systems

| Model System | Advantages | Limitations | Relevance for this compound |

| 2D Cell Culture | High-throughput, low cost, well-established protocols. | Lacks physiological relevance, poor predictive value for in vivo efficacy. | Initial screening for bioactivity and cytotoxicity. |

| 3D Cell Culture (Spheroids/Organoids) | More physiologically relevant, better mimicry of tissue architecture. nih.govfrontiersin.org | More complex, lower throughput, potential for variability. | Assessment of efficacy and toxicity in a more tissue-like context. |

| Organ-on-a-Chip | Dynamic culture, multi-organ interactions, potential to model ADME. nih.govnih.govtaylorandfrancis.com | Technologically complex, still an emerging technology, standardization challenges. | Comprehensive preclinical evaluation of systemic effects and pharmacokinetics. |

This table provides a general comparison of in vitro models applicable to small molecule drug discovery.

In Vivo Animal Model Applications for Mechanistic Pharmacological Studies

In vivo studies are essential for understanding the integrated physiological and pharmacological effects of a compound in a whole organism. nih.gov

The selection and validation of an appropriate animal model are critical for the translatability of preclinical findings to human clinical trials. plos.org For a novel compound, initial studies are often conducted in rodent models (mice or rats) to assess general toxicity and efficacy. nih.gov The choice of model depends on the anticipated therapeutic target and mechanism of action of the compound. For example, if this compound were hypothesized to have analgesic properties, validated pain models would be employed. nih.gov

The development of animal models often involves inducing a disease state that mimics a human condition. For instance, studies on paracetamol analogues, which are also aminophenol derivatives, have utilized lipopolysaccharide (LPS)-induced fever and zymosan-induced arthritis models in rats to evaluate antipyretic and analgesic activity, respectively. nih.gov Similar models could be adapted to test the pharmacological effects of this compound.

Comparative pharmacology across different animal species is important to understand potential species-specific differences in drug metabolism and response. researchgate.net While rodent models are typically used for initial efficacy and toxicity screening, studies in non-rodent species may be required before advancing to clinical trials. nih.gov

A study on ortho-aminophenol derivatives demonstrated their in vivo efficacy in protecting mice from kidney and liver injury, highlighting the utility of animal models in confirming the therapeutic potential observed in in vitro assays. nih.gov Similarly, a study on 4-aminophenol (B1666318) derivatives in rats demonstrated significant analgesic effects in both hot plate and writhing tests. For this compound, a comparative approach would involve evaluating its pharmacological effects in at least two different species to increase confidence in the preclinical data.

Table 3: Illustrative In Vivo Models for Pharmacological Assessment of Aminophenol Derivatives

| Animal Model | Endpoint Measured | Potential Application for this compound | Reference |

| Rat (LPS-induced fever) | Core body temperature | Evaluation of antipyretic activity | nih.gov |

| Rat (Zymosan-induced arthritis) | Nociceptive response (Randall-Selitto test, Hot plate test) | Assessment of analgesic activity | nih.gov |

| Mouse (Kidney ischemia-reperfusion injury) | Biomarkers of kidney damage | Investigation of nephroprotective effects | nih.gov |

| Mouse (Acetaminophen-induced hepatotoxicity) | Biomarkers of liver damage | Assessment of hepatoprotective potential | nih.gov |

This table presents examples of in vivo models used for related compounds and is for illustrative purposes.

Metabolic Fate and Biotransformation Pathways

Identification of Primary Metabolic Pathways in Biological Systems

The primary metabolic pathways for a compound like 4-(1-Aminoethyl)-3-chlorophenol in biological systems are anticipated to involve conjugation reactions and oxidative metabolism. These pathways are fundamental for the detoxification and excretion of a wide range of phenolic and aromatic amine compounds.

Conjugation reactions are a major route for the metabolism of phenolic compounds. nih.govnih.gov These Phase II metabolic processes increase the water solubility of the compound, thereby facilitating its excretion.

Glucuronidation: This is a common pathway for phenols, where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the phenolic hydroxyl group. nih.govresearchgate.netresearchgate.net For this compound, this would result in the formation of a glucuronide conjugate. The UGT1A subfamily of enzymes, particularly UGT1A1 and UGT1A9 which are abundant in the liver, are primarily responsible for the glucuronidation of phenolic compounds. nih.gov Extrahepatic tissues, such as the intestine, also express UGT isoforms like UGT1A8 and UGT1A10 that can contribute to the metabolism of ingested phenolic compounds. nih.gov

Sulfation: This is another significant conjugation pathway for phenolic compounds, catalyzed by sulfotransferase (SULT) enzymes. nih.govnih.gov SULTs transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the phenol. nih.gov The SULT1 family, especially SULT1A1, is the primary group of enzymes responsible for the sulfation of xenobiotic phenols in the liver and gastrointestinal tract. nih.gov It has been noted that at low substrate concentrations, sulfation can be a dominant pathway for the excretion of chlorophenols. nih.gov

The efficiency of glucuronidation versus sulfation can vary depending on the specific compound, its concentration, and the species being studied. nih.gov

Phase I oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, is another expected major pathway for the biotransformation of this compound. mdpi.comyoutube.com The various functional groups on the molecule present several potential sites for oxidative modification.

The aromatic ring can undergo hydroxylation, a classic CYP-mediated reaction. mdpi.com The amino group on the ethyl side chain is a target for N-oxidation, a reaction also catalyzed by CYPs, particularly isoforms like CYP1A2 and CYP2W1 which are known to metabolize aromatic amines. acs.orgresearchgate.net Furthermore, the ethyl side chain itself could be a site for aliphatic hydroxylation. Deamination, the removal of the amino group, is another possible metabolic route. mdpi.com

Given the presence of a chlorine atom, oxidative dehalogenation is also a potential metabolic pathway, which could lead to the formation of reactive intermediates. mdpi.com The metabolism of chlorophenols can lead to the formation of tetrachlorohydroquinone (B164984) through oxidative dechlorination. nih.gov

Characterization of Key Metabolites and Their Biological Activity

Glucuronide and Sulfate Conjugates: The primary metabolites are expected to be the O-glucuronide and O-sulfate conjugates of the parent compound, formed at the phenolic hydroxyl group. These conjugates are generally inactive and are readily excreted in urine and/or bile.

Oxidative Metabolites: A variety of oxidative metabolites could be formed. Hydroxylation of the aromatic ring would produce catechol or hydroquinone (B1673460) derivatives. N-oxidation of the aminoethyl group would lead to the corresponding N-hydroxy metabolite. These oxidative metabolites may or may not possess biological activity. In some cases, oxidative metabolism can lead to the formation of reactive electrophilic species that can bind to cellular macromolecules, a process known as bioactivation. nih.gov For instance, the oxidation of some aminophenols can lead to the formation of reactive quinoneimine species. nih.gov

The biological activity of these potential metabolites would need to be determined through specific studies. Generally, conjugation reactions lead to detoxification, while oxidative metabolism can sometimes result in bioactivation and the generation of toxic metabolites.

Interspecies Metabolic Comparative Studies in Animal Models

While no specific interspecies metabolic comparative studies for this compound have been identified, general knowledge of xenobiotic metabolism suggests that species differences are likely to exist. These differences can be both quantitative and qualitative.

For phenolic compounds, the relative importance of glucuronidation versus sulfation can vary significantly between species. nih.gov For example, some species may favor glucuronidation, while others may predominantly utilize sulfation for the clearance of phenols.

Similarly, the expression and activity of different cytochrome P450 isozymes can differ markedly between animal models (e.g., rats, mice) and humans. nih.gov This can lead to different profiles of oxidative metabolites being produced, which in turn can affect the pharmacological or toxicological profile of the compound in different species. Studies on other chlorophenols have been conducted in various species, including rodents and fish, revealing species-specific differences in metabolism and excretion. nih.govtandfonline.com Therefore, any extrapolation of metabolic data from animal models to humans would require careful consideration and further investigation.

Structure Activity Relationship Sar and Computational Design

Empirical Structure-Activity Relationship Determination

Empirical SAR is determined by systematically modifying a lead compound's structure and assessing the impact of these changes on biological activity. For phenylethanolamine derivatives, key modifications typically involve altering substituents on the aromatic ring and the ethylamine (B1201723) side chain.

The nature and position of substituents on the phenyl ring of phenylethanolamine analogs are critical determinants of their potency and selectivity for adrenergic receptors.

The core structure of 4-(1-Aminoethyl)-3-chlorophenol features a hydroxyl group at the para-position (position 4) and a chlorine atom at the meta-position (position 3). Research on related arylethanolamine derivatives demonstrates the significance of this substitution pattern. A hydroxyl group at the para-position is a common feature in many active adrenergic agonists. nih.gov The presence of a 3,4-dihydroxy substitution pattern is often required for potent activation of both β1- and β2-adrenoceptors. nih.gov

The introduction of a halogen, such as chlorine, at the meta-position influences the compound's electronic properties and its ability to bind to the receptor. Studies on a series of octopamine (B1677172) analogs (which possess a para-hydroxyl group) tested for alpha-adrenergic stimulant activity showed that introducing a chloro group at the meta position resulted in a compound with a slightly lower affinity for the receptor compared to the parent compound, octopamine. nih.govscite.ai However, other substitutions at this position, such as a fluoro group, were found to improve affinity significantly. nih.gov In a different context, studies on halogenated phenylethanolamines found that compounds with a 3,4-dihalogen substitution pattern exhibited the weakest beta-adrenolytic effects, though they retained beta-mimetic (agonist) properties. nih.gov

The table below, based on data from alpha-adrenergic receptor agonist studies, illustrates the effect of different meta-substituents on the affinity of octopamine-like compounds. nih.gov

Table 1: Influence of Meta-Substituents on the Relative Affinity of Octopamine Analogs for α-Adrenergic Receptors

| Meta-Substituent (Position 3) | Relative Affinity (Octopamine = 1) |

|---|---|

| -H (Octopamine) | 1.0 |

| -F (Fluoro) | 6.0 |

| -Cl (Chloro) | 0.8 |

| -I (Iodo) | 0.5 |

| -CH₃ (Methyl) | 1.0 |

This data indicates that while a chloro group at the meta-position is tolerated, it does not enhance affinity for alpha-adrenergic receptors to the extent that a smaller, more electronegative fluoro group does. nih.gov The specific activity of this compound would depend on its interaction with a particular receptor subtype.

The structure of this compound includes a chiral center at the first carbon of the aminoethyl side chain (the carbon atom attached to both the phenyl ring and the amino group). This gives rise to two stereoisomers, or enantiomers: (R)-4-(1-Aminoethyl)-3-chlorophenol and (S)-4-(1-Aminoethyl)-3-chlorophenol.

For phenylethanolamine-based adrenergic agonists, the stereochemistry at this position is a well-established and critical factor for biological activity. The interaction with adrenergic receptors is highly stereoselective. It is widely recognized in medicinal chemistry that the (R)-enantiomer of phenylethanolamines is significantly more potent than the (S)-enantiomer. This preference is due to the specific three-dimensional arrangement of the binding pockets in adrenergic receptors, which better accommodates the (R)-configuration. The commercial availability of the specific (R)-enantiomer of this compound underscores the importance of this stereochemical configuration for its intended biological applications. bldpharm.com Studies on the enantiomers of other adrenoceptor antagonists also confirm that stereochemistry is crucial for the binding mechanism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. nih.gov While specific QSAR models for this compound are not publicly available, the principles of QSAR can be applied to understand the key molecular descriptors that likely govern its activity.

A QSAR study on this class of compounds would involve generating a dataset of analogs with varied substituents on the phenyl ring and the amino group. For each analog, molecular descriptors would be calculated and correlated with their measured biological activity (e.g., receptor binding affinity or functional potency). This process can lead to a predictive mathematical model. nih.govnih.gov

Key descriptors relevant for a QSAR analysis of this compound and its analogs would likely include:

Table 2: Potential Physicochemical Descriptors for QSAR Modeling of this compound Analogs

| Descriptor Class | Specific Descriptor Example | Property Represented |

|---|---|---|

| Electronic | Hammett Constant (σ) | The electron-donating or electron-withdrawing effect of a substituent on the aromatic ring. |

| Steric | Taft Steric Parameter (Es), Molar Refractivity (MR) | The size and shape of a substituent. |

| Lipophilic | Partition Coefficient (logP), Hydrophobic Constant (π) | The hydrophobicity or lipophilicity of the molecule, affecting its ability to cross membranes. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | The branching and shape of the molecular skeleton. |

From such a model, one could deduce that the electronic effect of the 3-chloro substituent (electron-withdrawing) and the combined lipophilic contribution of the chloro group and the ethylamine side chain are significant factors in modulating activity.

Pharmacophore Modeling and Ligand Feature Mapping

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For adrenergic receptor agonists, several key pharmacophoric features have been consistently identified through ligand-based and structure-based studies. nih.govnih.gov

A pharmacophore model for a compound like this compound, presumed to act on an adrenergic receptor, would map its functional groups to these essential features. The primary features for adrenergic agonists include a positively ionizable group, an aromatic ring, and hydrogen bond donors/acceptors. nih.govresearchgate.net

The chemical structure of this compound can be mapped to a typical adrenergic pharmacophore as follows:

Table 3: Pharmacophore Feature Mapping for this compound

| Pharmacophore Feature | Corresponding Functional Group | Role in Receptor Binding |

|---|---|---|

| Positive Ionizable (PI) Center | Amino (-NH₂) group | Forms a crucial ionic bond with a conserved acidic residue (e.g., aspartate) in the receptor binding site. |

| Aromatic Ring (AR) / Hydrophobic (H) | 3-chlorophenyl ring | Engages in hydrophobic or π-π stacking interactions with aromatic residues in the receptor. The chlorine atom enhances this hydrophobic character. |

| Hydrogen Bond Acceptor (HBA) | Phenolic hydroxyl (-OH) group | Can accept a hydrogen bond from a donor residue in the receptor pocket. |

| Hydrogen Bond Donor (HBD) | Phenolic hydroxyl (-OH) group | Can donate a hydrogen bond to an acceptor residue (e.g., serine) in the receptor pocket. |

The best pharmacophore hypotheses for β2-adrenoceptor agonists often consist of five features: one hydrogen-bond acceptor, one hydrogen-bond donor, two aromatic/hydrophobic regions, and one positive ionizable feature. nih.gov The 3-chloro-4-hydroxyphenyl ring of the target compound fits this model well, providing the aromatic, HBA, and HBD features, while the aminoethyl side chain provides the essential positive center. Such models can be used to virtually screen large chemical databases to identify new molecules with the potential for similar biological activity. nih.gov

Advanced Analytical Methodologies for Research and Development

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This hyphenated technique is indispensable for the analysis of compounds like 4-(1-Aminoethyl)-3-chlorophenol in complex matrices. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural information, making it a cornerstone for both quantitative and qualitative analysis in pharmaceutical research. ulisboa.pt

The goal of chromatographic separation is to resolve the target analyte from other components in the sample, such as impurities or matrix components. For polar compounds like chlorophenols, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common approach. ulisboa.ptsielc.com The optimization of separation involves a systematic evaluation of several key parameters to achieve the desired resolution, peak shape, and analysis time.

Key parameters for optimization include:

Stationary Phase (Column): The choice of column is critical. C18 columns are widely used for the separation of phenolic compounds. nih.govresearchgate.netpom.go.id For instance, a method for the analysis of 2-amino-4-chlorophenol (B47367) utilized a C18 column (250 mm x 4.6 mm, 5 µm particle size). researchgate.net Other options, like specialized reverse-phase columns with low silanol (B1196071) activity (e.g., Newcrom R1), can also provide effective separation for related compounds like 4-amino-3-chlorophenol. sielc.com

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier. Acetonitrile (B52724) and methanol (B129727) are common organic modifiers. sielc.comnih.gov The aqueous phase is often acidified with agents like formic acid, acetic acid, or trifluoroacetic acid to improve peak shape and control the ionization of the analyte, which is particularly important for MS detection. sielc.commdpi.com For example, a mobile phase of 0.1% formic acid and acetonitrile has been used for separating a wide range of phenolic compounds. nih.gov Isocratic elution (constant mobile phase composition) or gradient elution (changing composition over time) can be employed to achieve optimal separation. pom.go.idjasco-global.com

Flow Rate and Temperature: These parameters are adjusted to optimize efficiency and analysis time. A typical flow rate for analytical HPLC is around 0.4-1.5 mL/min. nih.govresearchgate.net Column temperature is also controlled (e.g., at 40°C) to ensure reproducible retention times. pom.go.idjasco-global.com

A summary of typical chromatographic conditions used for related chlorophenol compounds is presented in Table 1.

Table 1: Example Chromatographic Conditions for Chlorophenol Analysis

| Parameter | Condition 1 (for 2-amino-4-chlorophenol) researchgate.net | Condition 2 (for Phenols) jasco-global.com | Condition 3 (for Bromophenols) mdpi.com |

|---|---|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) | InertSustain C18 HP (100 x 2.1 mm, 3 µm) | Phenomenex Luna C8(2) (150 x 2.0 mm) |

| Mobile Phase | Water:Acetonitrile:Acetic Acid (70:30:1 v/v/v) | A: Water, B: Methanol (Gradient) | A: 0.05% TFA in Water, B: Acetonitrile (Gradient) |

| Flow Rate | 1.5 mL/min | 0.4 mL/min | Not Specified |

| Temperature | Ambient | 40 °C | Not Specified |

| Detection | UV at 280 nm | MS/MS (APCI) | HPLC-DAD/MS |

Mass spectrometry offers high sensitivity and specificity for detection. For quantitative analysis, a triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. jasco-global.com

The development process includes:

Ionization Source Optimization: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques. ESI is suitable for polar compounds and was used in the analysis of 2-amino-4-chlorophenol. ulisboa.pt APCI has been successfully applied to the analysis of other phenols. jasco-global.com The choice depends on the analyte's properties. Optimization involves adjusting parameters like temperature and gas flows to maximize the signal of the parent ion.

Selection of Precursor and Product Ions: In MS/MS, the parent (precursor) ion of the target compound is selected in the first quadrupole. It then enters a collision cell where it fragments into product ions. The most stable and abundant product ions are then selected in the third quadrupole for detection. This transition is highly specific to the analyte. For this compound, this would involve infusing a standard solution into the mass spectrometer to identify its molecular ion and optimize collision energy to generate characteristic product ions. For example, in the analysis of various chlorophenols, specific precursor-to-product ion transitions were identified for each compound to ensure unambiguous detection. ulisboa.ptjasco-global.com

Method Validation: The LC-MS/MS method must be validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure its reliability. nih.gov Validation includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com

Solid Phase Extraction (SPE) Protocols for Sample Preparation

Sample preparation is a crucial step to remove interfering substances from the matrix and concentrate the analyte before analysis. Solid Phase Extraction (SPE) is a widely used technique for this purpose. nih.gov It is particularly useful for cleaning up complex samples such as biological fluids or environmental water samples. nih.govnih.gov

An SPE protocol for this compound would be developed by:

Sorbent Selection: The choice of sorbent is based on the chemical properties of the analyte and the matrix. For polar compounds like chlorophenols, polymeric sorbents such as styrene-divinylbenzene (SDB) copolymers are often effective. ulisboa.pt Other options include modified silica-based sorbents or mixed-mode phases that allow for multiple interaction mechanisms. nih.gov

Method Development: The process involves four main steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer matching the sample's pH.

Loading: The sample is passed through the cartridge, where the analyte is retained on the sorbent. Sample pH may be adjusted to ensure the analyte is in a neutral form to enhance retention on reversed-phase sorbents. ulisboa.pt

Washing: The cartridge is washed with a weak solvent to remove interfering compounds without eluting the analyte.

Elution: A strong organic solvent is used to desorb the analyte from the sorbent. The collected eluate, now containing the purified and concentrated analyte, can be evaporated and reconstituted in the mobile phase for LC-MS/MS analysis. ulisboa.pt

For instance, a method for 2-amino-4-chlorophenol in water used SDB cartridges, with elution performed using methanol. ulisboa.pt The recovery of the analyte is a key performance metric, with studies on related compounds showing good recovery rates often between 85% and 107%. jasco-global.com

High Performance Liquid Chromatography (HPLC) for Purity and Related Substances

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of drug substances and quantifying related substances. researchgate.net Chromatography is a preferred method for detecting and quantifying impurities. researchgate.net The method must be able to separate the main compound from any potential process impurities or degradation products.

A typical HPLC method for purity assessment of this compound would be validated for several parameters as outlined by ICH guidelines. researchgate.net

Table 2: HPLC Method Validation Parameters

| Validation Parameter | Description | Example Finding (for 2-amino-4-chlorophenol) researchgate.net |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The method was specific, with the related substance peak well resolved from the main drug peak. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Satisfactory over the range of 400-2000 ng (correlation coefficient 0.9993). |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Intraday and interday precision were assessed and found to be within acceptable limits (%RSD). |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery ranged from 99.90-100.67%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | 5 ng |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 20 ng |

Such a validated HPLC method can be used to assess the purity of different batches of this compound and to monitor its stability over time.

Development of Methods for Impurity Profiling in Research Samples

Impurity profiling is the identification, structure elucidation, and quantification of impurities in a drug substance. researchgate.net Regulatory authorities like the ICH require that impurities present above a certain threshold (typically 0.1%) be identified and characterized. nih.govresearchgate.net

The development of methods for impurity profiling of this compound involves a multi-step approach:

Detection and Quantification: A high-resolution separation technique, usually HPLC, is used to detect and quantify all impurities present in the sample.

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. This helps to develop stability-indicating methods and identify potential degradants that could form during storage. researchgate.net

Isolation and Identification: If an impurity is found to be above the identification threshold, it must be identified. This often involves isolating the impurity using preparative HPLC. sielc.com

Structure Elucidation: The structure of the isolated impurity is then determined using spectroscopic techniques. Hyphenated techniques like LC-MS/MS and LC-NMR are invaluable for this purpose, providing information on molecular weight, fragmentation patterns, and detailed structural features. nih.gov

For this compound, potential impurities could arise from the synthetic process (e.g., starting materials, by-products) or from degradation. A thorough impurity profiling study is essential to ensure the quality and safety of the compound throughout its development lifecycle. researchgate.net

Computational Chemistry Applications in Drug Design and Discovery

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are foundational techniques in computational drug discovery, providing insights into molecular structure, properties, and dynamic behavior that are often inaccessible through experimental methods alone. mdpi.com These approaches are critical for understanding how a molecule like 4-(1-aminoethyl)-3-chlorophenol might behave in a biological system.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to analyze the electronic structure of a molecule, providing a deep understanding of its intrinsic properties. mdpi.comnih.gov These methods can determine optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity and intermolecular interactions. nih.govmdpi.com

Illustrative Data for a Chlorophenol Analog: The following tables present optimized geometrical parameters and electronic properties calculated for a structurally related chlorophenol, demonstrating the typical outputs of such a computational study.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles) for a Chlorophenol Analog

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Cl | 1.743 | C-C-C (ring) | 119.0 - 121.0 |

| C-O | 1.375 | C-C-O | 116.0 - 123.0 |

| C-C (aromatic) | 1.385 - 1.399 | C-C-H | 118.5 - 121.5 |

| O-H | 0.950 |

This table is illustrative and based on general data for chlorophenol derivatives.

Table 2: Calculated Electronic Properties for a Chlorophenol Analog

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.3 eV |

| Dipole Moment | 2.5 D |

This table is illustrative and based on general data for chlorophenol derivatives.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are powerful computational methods that model the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape—the range of shapes it can adopt. youtube.comnih.gov This is particularly important in drug design because a molecule's biological activity is often dependent on it adopting a specific conformation to fit into a protein's binding site. acs.org

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds against a protein target and to understand how a specific ligand might bind. rsc.org

Since the parent compound, 4-amino-3-chlorophenol, is a known intermediate for multi-kinase inhibitors like Lenvatinib and Tivozanib, it is plausible that derivatives such as this compound would be designed to target the ATP-binding site of protein kinases like Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govdrugbank.comnih.gov

Prediction and Characterization of Binding Pockets

The first step in a docking study is to identify and characterize the binding pocket on the target protein. nih.gov For protein kinases, the target is typically the highly conserved ATP-binding site located in the cleft between the N- and C-lobes of the kinase domain. mdpi.com This pocket can be further divided into specific regions: the adenine (B156593) region, the sugar region, the hydrophobic region, and the phosphate-binding region.

Crystallography and MD simulations can reveal that these pockets are not static; they can adopt different conformations (e.g., the DFG-in and DFG-out states), which presents opportunities for designing inhibitors with different binding modes and selectivity profiles. nih.gov Lenvatinib, for example, binds to VEGFR2 in the "DFG-in" conformation, occupying the ATP site and an adjacent allosteric region. nih.govdrugbank.com Computational tools can analyze the pocket's volume, hydrophobicity, and distribution of hydrogen bond donors and acceptors to guide the design of a complementary ligand.

Elucidation of Key Intermolecular Interactions

Once a binding pose for this compound is predicted through docking, the specific intermolecular interactions that stabilize the ligand-protein complex can be elucidated. mdpi.comresearchgate.net The functional groups on the molecule are key to its binding affinity and selectivity.

Hydrogen Bonds : The phenolic hydroxyl (-OH) and the primary amine (-NH2) groups are potent hydrogen bond donors and acceptors. These would likely form critical hydrogen bonds with backbone atoms in the hinge region of a kinase (e.g., with the amide of a cysteine residue) and with charged residues like aspartate or glutamate. nih.gov

Halogen Bonds : The chlorine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom like an oxygen from a backbone carbonyl group. This type of interaction is increasingly recognized as important for ligand affinity.

Pi-Interactions : The phenyl ring can engage in various pi-interactions, such as pi-pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or cation-pi interactions with positively charged residues (e.g., Lysine, Arginine).

Table 3: Potential Intermolecular Interactions for this compound in a Kinase Binding Site

| Interaction Type | Molecular Group Involved | Potential Protein Residue Partner |

|---|---|---|

| Hydrogen Bond (Donor) | Hydroxyl (-OH), Amino (-NH2) | Asp, Glu, Backbone C=O |

| Hydrogen Bond (Acceptor) | Hydroxyl (-OH), Amino (-NH2) | Gln, Asn, Backbone N-H |

| Halogen Bond | Chloro (-Cl) | Backbone C=O |

| Pi-Pi Stacking | Phenyl Ring | Phe, Tyr, Trp, His |

| Cation-Pi Interaction | Phenyl Ring | Lys, Arg |

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is an iterative process that leverages knowledge of the three-dimensional structure of a biological target to design and optimize ligands. nih.govmdpi.com The process begins with a known target structure, often obtained from X-ray crystallography or cryo-electron microscopy, and uses computational methods to guide the chemical synthesis of more potent and selective compounds. researchgate.net

For a compound like this compound, an SBDD campaign would involve a cycle of computational design, chemical synthesis, and biological testing.

Initial Docking : The initial scaffold is docked into the target kinase (e.g., VEGFR2) to predict its binding mode and identify key interactions.

Hypothesis Generation : Based on the docking results, chemists and modelers formulate hypotheses for modifications that could improve binding affinity or selectivity. For instance, extending a part of the molecule into an adjacent hydrophobic pocket or introducing a group to form an additional hydrogen bond.

Virtual Library Design : A virtual library of new derivatives based on these hypotheses is created and computationally screened using docking and other methods to prioritize the most promising candidates for synthesis.

Synthesis and Biological Assay : The top-ranked virtual hits are synthesized and then tested in biological assays to measure their actual inhibitory activity (e.g., IC50 values).

Structural Analysis : The most potent compounds are co-crystallized with the target protein to obtain an experimental structure of the complex. This new structural information provides precise details of the binding interactions and feeds back into the first step for the next cycle of design. nih.gov

This iterative cycle of design, synthesis, and testing allows for the rational optimization of a lead compound, progressively enhancing its desired pharmacological properties. mdpi.com

Table 4: General Workflow for Structure-Based Drug Design (SBDD)

| Step | Activity | Description |

|---|---|---|

| 1 | Target Identification & Validation | Identify a therapeutically relevant protein and validate its role in disease. |

| 2 | Structure Determination | Obtain the 3D structure of the target protein via X-ray crystallography, NMR, or homology modeling. |

| 3 | Binding Site Analysis | Identify and characterize the druggable binding pocket. |

| 4 | Virtual Screening / Docking | Computationally screen compound libraries or dock a lead scaffold to predict binding modes. |

| 5 | Hit-to-Lead Optimization | Iteratively design, synthesize, and test new analogs based on structural insights to improve potency and properties. |

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown or ambiguous. nih.gov This approach relies on the knowledge of molecules that are known to interact with the target to derive a model that defines the key physicochemical properties required for biological activity. For a compound like this compound, which is an analog of biogenic amines, LBDD methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are instrumental. nih.govnih.gov

Pharmacophore Modeling

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. These models serve as 3D queries to find new, structurally diverse molecules with the potential for similar biological activity. youtube.com

For the class of β-adrenergic agonists, to which this compound is structurally related, pharmacophore models have been successfully developed. A study on selective β2-adrenoceptor agonists identified a five-feature pharmacophore model as being highly predictive. nih.gov The key features, which would be relevant for assessing a molecule like this compound, include a hydrogen-bond acceptor, a hydrogen-bond donor, two aromatic rings, and a positive ionizable feature. nih.gov The spatial arrangement and distances between these features are critical for receptor binding and activation.

Table 1: Example of a Pharmacophore Model for β2-Adrenoceptor Agonists

| Feature Type | Color Code | Function |

|---|---|---|

| Hydrogen-Bond Acceptor | Green | Interacts with donor groups on the receptor. |

| Hydrogen-Bond Donor | Magenta | Interacts with acceptor groups on the receptor. |

| Aromatic Ring | Orange | Engages in π-π or hydrophobic interactions. |

| Positive Ionizable | Red | Forms ionic interactions, typically with an acidic residue in the binding site. |

This table illustrates a typical pharmacophore model developed for β2-adrenoceptor agonists, the likely target class for analogs of this compound. Data is based on a representative study in the field. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For β-adrenoceptor agonists, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural requirements for subtype selectivity (β1, β2, and β3). nih.gov

These studies typically involve aligning a set of structurally similar compounds and calculating steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the molecular structure would likely increase or decrease biological activity. For instance, a CoMFA study on tryptamine-based β-adrenoceptor agonists revealed that different steric and electrostatic contributions are required for binding to different receptor subtypes, providing a roadmap for designing more selective ligands. nih.gov A QSAR study on aryloxypropanolamine-based β3-AR agonists also successfully created predictive models to guide the design of new compounds with potential anti-obesity and anti-diabetic profiles. nih.gov

Table 2: Key Statistical Parameters in a Representative 3D-QSAR Study of β-Adrenoceptor Agonists

| Parameter | Description | Value (Example) |

|---|---|---|

| q² (or r²cv) | Cross-validated correlation coefficient; a measure of the model's predictive power. | 0.595 (for β2-AR) |

| r² | Non-cross-validated correlation coefficient; a measure of how well the model fits the training data. | > 0.9 |

| Steric Contribution | The percentage contribution of the steric field to the model. | Varies by subtype |

| Electrostatic Contribution | The percentage contribution of the electrostatic field to the model. | Varies by subtype |

This table presents typical statistical outcomes from a 3D-QSAR (CoMFA) study on β-adrenoceptor agonists, indicating a model with reasonable predictive ability. Data is illustrative of findings in the field. nih.gov

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. youtube.com When applied to a compound like this compound, the goal would be to find new molecules with similar or improved properties by screening databases for compounds that match a predefined profile, often derived from LBDD models.

The process typically begins with a validated pharmacophore model, which is used as a 3D search query against large compound databases such as ZINC or PubChem. nih.govnih.gov Molecules from the database that fit the pharmacophore's features and spatial constraints are identified as "hits."

These initial hits are then subjected to further filtering to refine the selection. This often includes:

Molecular Docking: Hits are docked into a model of the target receptor's binding site to predict their binding orientation and estimate their binding affinity. This step helps to eliminate compounds that fit the pharmacophore but may have steric clashes or poor interactions with the receptor. nih.gov

ADMET Profiling: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the hits are predicted computationally. This step filters out compounds that may have good binding affinity but are likely to fail in later stages of drug development due to poor pharmacokinetic properties or toxicity. nih.gov

A study focused on identifying new β3-AR agonists successfully used a ligand-based pharmacophore model for a prospective virtual screening campaign. nih.gov This multi-step process, combining pharmacophore screening, filtering, and molecular docking, led to the identification of several novel active compounds that were subsequently confirmed through in vitro assays. nih.gov

Table 3: Typical Workflow for Virtual Screening of Adrenergic Agonists

| Step | Method | Purpose | Outcome |

|---|---|---|---|

| 1. Model Generation | Ligand-Based Pharmacophore Modeling | Create a 3D query based on known active compounds. | A validated pharmacophore hypothesis. |

| 2. Database Screening | Pharmacophore-Based Search | Identify molecules in a large database that match the 3D query. | A large set of initial "hits". |

| 3. Hit Filtering | Physicochemical Property & Rule-of-Five Analysis | Remove non-drug-like molecules. | A refined list of hits with favorable properties. |

| 4. Binding Pose Analysis | Molecular Docking | Predict binding mode and score interactions with the target receptor. | Prioritized list of compounds based on docking scores. |

| 5. Experimental Validation | In Vitro Biological Assays | Confirm the biological activity of the top-ranked virtual hits. | Experimentally validated novel ligands. |

This table outlines a common pipeline for virtual screening, a process that could be applied to discover novel ligands structurally or functionally related to this compound. nih.govmdpi.com

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to redefine the paradigms of chemical synthesis and drug discovery. researchgate.net These technologies offer the potential to analyze vast datasets, identify complex patterns, and predict molecular properties with increasing accuracy, thereby accelerating the research and development process. mdpi.com

In the context of 4-(1-Aminoethyl)-3-chlorophenol, AI and ML can be leveraged in several key areas:

Reaction Prediction and Optimization: AI algorithms can analyze extensive reaction databases to predict the most efficient synthetic routes and optimal reaction conditions for producing this compound, maximizing yield and minimizing byproducts. researchgate.net

Novel Derivative Generation: By learning from the structure-activity relationships of existing compounds, deep learning models can generate novel derivatives of this compound with potentially enhanced therapeutic profiles. mdpi.com

Property Prediction: Machine learning models can be trained to predict the physicochemical properties, biological activities, and potential toxicity of this compound and its analogs, reducing the need for extensive and costly experimental screening. mdpi.com

The application of these computational tools promises to streamline the exploration of the chemical space around this compound, leading to the faster identification of new drug candidates and more efficient manufacturing processes. 4tu.nl

Application of Multi-Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action of a compound is crucial for its development as a therapeutic agent. Multi-omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes that occur within a biological system in response to a chemical entity.

For this compound and its derivatives, multi-omics approaches can elucidate their mechanisms of action by:

Identifying Molecular Targets: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound, researchers can identify the specific proteins or pathways that are modulated.

Uncovering Off-Target Effects: A comprehensive multi-omics analysis can reveal unintended molecular interactions, providing a more complete picture of the compound's biological effects.

Discovering Biomarkers: Metabolomics can identify downstream metabolic changes that can serve as biomarkers for the compound's efficacy or potential toxicity.

Recent studies have demonstrated the power of multi-omics in dissecting complex biological pathways, such as osmotic stress responses. nih.govnih.gov Applying similar methodologies to investigate the effects of this compound will provide invaluable insights into its therapeutic potential and guide the development of safer and more effective drugs.

Development of Predictive In Silico Models for Biological Activity

In silico models, which use computer simulations to predict the biological activity of chemical compounds, are becoming increasingly sophisticated and reliable. hilarispublisher.com These models play a critical role in the early stages of drug discovery by enabling the rapid screening of large virtual libraries of compounds, prioritizing those with the highest probability of success for experimental testing. hilarispublisher.comnih.gov

For this compound, the development of predictive in silico models can significantly accelerate the discovery of new applications. Key aspects of this approach include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. hilarispublisher.com By developing QSAR models for this compound and its analogs, researchers can predict the activity of new, unsynthesized derivatives. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. Molecular docking studies can help to identify the most likely biological targets of this compound and guide the design of more potent inhibitors.

Toxicity Prediction: In silico models can also be used to predict the potential toxicity of a compound, helping to identify and eliminate potentially harmful candidates early in the development process. researchgate.net

The continuous improvement of these predictive models, fueled by larger datasets and more advanced algorithms, will be instrumental in unlocking the full therapeutic potential of this compound. nih.gov

Novel Approaches for Sustainable Synthesis

The chemical industry is increasingly focused on developing "green" and sustainable manufacturing processes that minimize environmental impact and reduce costs. For this compound, a key intermediate in the production of important pharmaceuticals, the development of sustainable synthesis methods is of great importance. google.com

Current research into the synthesis of 4-amino-3-chlorophenol, a closely related compound, highlights several promising avenues for sustainable production:

Continuous Flow Microchannel Reactors: These reactors offer enhanced control over reaction parameters, leading to higher yields, improved purity, and better safety profiles compared to traditional batch processes. patsnap.comgoogle.com The use of multi-temperature-zone continuous flow microchannel reactors has been shown to be an effective method for synthesizing 4-amino-3-chlorophenol. patsnap.comgoogle.com

Greener Solvents and Catalysts: Research is ongoing to replace hazardous solvents and expensive heavy metal catalysts with more environmentally friendly alternatives. google.comchemicalbook.com For example, methods are being explored that avoid the use of expensive platinum catalysts or harsh reaction conditions. google.com

Atom Economy: Synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are being prioritized to minimize waste.

By embracing these novel approaches, the synthesis of this compound can become more efficient, cost-effective, and environmentally responsible, ensuring a sustainable supply of this vital chemical intermediate for the pharmaceutical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.